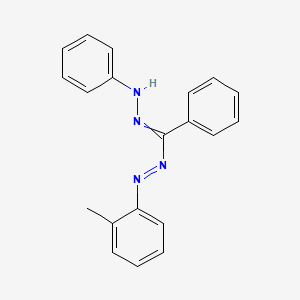

3,5-Diphenyl-1-(o-tolyl)formazan

Description

Nuclear Magnetic Resonance (NMR)

$$^1$$H NMR (CDCl$$_3$$) signals include:

Infrared (IR) Spectroscopy

Key absorptions:

UV-Vis Spectroscopy

In toluene, the compound exhibits a strong absorption band at 490–510 nm (ε = 18,000–28,000 M$$^{-1}$$cm$$^{-1}$$), attributed to π→π* transitions and metal-to-ligand charge transfer (MLCT) in coordinated complexes.

Thermodynamic Properties: Melting Point, Solubility, and Stability

Melting Point

The compound melts at 151–161°C , with purity-dependent variations. Higher purity samples (>98%) show narrower ranges (152–154°C).

Solubility

| Solvent | Solubility |

|---|---|

| Acetone | Soluble |

| Chloroform | Soluble |

| Ethanol | Slightly soluble |

| Water | Insoluble |

Properties

IUPAC Name |

N'-anilino-N-(2-methylphenyl)iminobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4/c1-16-10-8-9-15-19(16)22-24-20(17-11-4-2-5-12-17)23-21-18-13-6-3-7-14-18/h2-15,21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUKLVGDPSNHPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=NC(=NNC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389157 | |

| Record name | 3,5-Diphenyl-1-(o-tolyl)formazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83809-73-8 | |

| Record name | 3,5-Diphenyl-1-(o-tolyl)formazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Overview of Formazan Synthesis

Formazans can be synthesized through three primary methods:

- Method 1: The most common method involves coupling aldehyde hydrazones with diazonium salts, which can produce both symmetrical and asymmetrical formazans.

- Method 2: Coupling active methylene compounds with two molar equivalents of diazonium salts. This method is limited to synthesizing symmetrical formazans.

- Method 3: Oxidation of hydrazidines, typically prepared via the reaction of hydrazonoyl halides with hydrazine derivatives.

Synthesis via Aldehyde Hydrazone Coupling

This method involves two steps, which are described as follows:

- Reacting aldehyde with phenylhydrazine to yield aldehyde phenylhydrazone via condensation reaction.

- Azo-coupling of the product with aryldiazonium chloride leads to the formation of formazan.

Synthesis of Rhenium(I) tricarbonyl complexes with neutral Formazans

This procedure involves reacting equimolar amounts of [ReBr(CO)\$$_5\$$] and the corresponding neutral formazan.

#

- Library Resources: Access academic libraries for specialized databases and journals.

- Chemical Databases: Use SciFinder, Reaxys, or similar databases to search for specific preparation methods.

- Patent Literature: Explore patent databases like Google Patents and USPTO for relevant synthetic procedures.

- Contact Experts: Reach out to chemistry professors or researchers specializing in formazan chemistry for insights and unpublished data.

Chemical Reactions Analysis

Types of Reactions

N’-anilino-N-(2-methylphenyl)iminobenzenecarboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogens, electrophiles, and suitable solvents like dichloromethane or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amines or other reduced forms of the compound .

Scientific Research Applications

N’-anilino-N-(2-methylphenyl)iminobenzenecarboximidamide has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

Medicine: Explored for its therapeutic effects, including potential anti-cancer and anti-inflammatory properties.

Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N’-anilino-N-(2-methylphenyl)iminobenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison

Key Observations :

- Substituent Effects: The o-tolyl and p-tolyl isomers share identical molecular formulas but differ in substituent placement. The ortho-methyl group introduces steric hindrance, reducing torsion angles (41.988° vs.

- Purity and Stability : The p-tolyl analog exhibits higher purity (>96.0% vs. >92.0% for o-tolyl), possibly due to synthetic optimization .

- Color Variation : Substituents influence chromophoric properties; biphenylyl derivatives exhibit darker hues (orange to purple) compared to simpler aryl groups .

Solubility and Stability

Key Observations :

Biological Activity

3,5-Diphenyl-1-(o-tolyl)formazan is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound belongs to the formazan class of compounds, characterized by the presence of a hydrazone functional group. Its structure can be represented as follows:

This compound exhibits unique chemical properties that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular components. Here are some key mechanisms:

- Reduction Potential : Like other formazans, it can be reduced by mitochondrial enzymes, leading to the formation of colored products that can be quantified spectrophotometrically. This property is often exploited in cell viability assays such as the MTT assay, where formazan products indicate metabolic activity in cells .

- Cellular Uptake and Localization : The compound is known to localize within cellular compartments, influencing metabolic pathways and cellular signaling. Its lipophilic nature allows it to penetrate cell membranes effectively .

Antioxidant Activity

Research has shown that this compound exhibits antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies demonstrated that it induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. The IC50 values for different cell lines vary significantly, indicating selective cytotoxicity .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

Antimicrobial Activity

This compound has shown antimicrobial properties against a range of bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Case Studies

- Cell Viability Assays : In a study assessing the viability of Hepa-1c1c7 cells treated with various concentrations of this compound, significant reductions in cell viability were observed at higher concentrations. The results were consistent with those obtained using traditional MTT assays .

- Antioxidant Studies : A comparative analysis demonstrated that the compound effectively reduced lipid peroxidation levels in rat liver homogenates, indicating its potential as a protective agent against oxidative damage .

Q & A

Q. What are the optimal synthetic conditions for 3,5-Diphenyl-1-(o-tolyl)formazan, and how can purity be validated?

The synthesis typically involves coupling arylhydrazines with carbonyl precursors under acidic or alkaline conditions. For reproducibility, reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) must be optimized. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity. Analytical validation should include FT-IR (to confirm N=N and C=N stretches at ~1600 cm⁻¹), ¹H/¹³C NMR (to verify aromatic substituents), and HRMS (to confirm molecular ion peaks at m/z 314.153 ).

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- UV-Vis Spectroscopy : To detect π→π* transitions (λmax ~450–562 nm) and monitor redox behavior in biological assays .

- FT-IR : Identification of formazan-specific bands (N-H stretch at ~3200 cm⁻¹, N=N at ~1580 cm⁻¹) .

- X-ray Crystallography : Resolves intramolecular hydrogen bonding (e.g., N-H∙∙∙N interactions) and confirms substituent geometry .

Q. How should this compound be stored, and what solvents are compatible?

Store at room temperature (RT) in airtight containers, protected from light and moisture. For biological assays, prepare stock solutions in DMSO (10 mM), aliquot to avoid freeze-thaw cycles, and warm to 37°C with sonication to dissolve precipitates. Avoid aqueous buffers unless stabilized with co-solvents like PEG-300 .

Advanced Research Questions

Q. How does this compound interact with transition metals, and what applications arise from these complexes?

The compound acts as a bidentate ligand, forming stable complexes with Cu²⁺, Ni²⁺, and Co²⁺ via N=N and hydrazone groups. These complexes exhibit enhanced redox activity, making them candidates for catalytic systems or electrochemical sensors. Stability constants (log K) can be determined via spectrophotometric titration .

Q. What mechanistic pathways explain its bioactivity in cytotoxicity assays?

In MTT assays, mitochondrial dehydrogenases reduce the compound to a purple formazan product (λmax = 562 nm), correlating with cell viability. At higher concentrations, it induces apoptosis via ROS generation and caspase-3 activation. Dose-response curves should account for nonlinear effects at >50 µM due to solubility limits .

Q. How can computational methods predict substituent effects on its electronic properties?

Density functional theory (DFT) calculations optimize geometry and HOMO-LUMO gaps, revealing how o-tolyl groups enhance electron-withdrawing effects compared to p-substituted analogs. Molecular docking studies predict binding affinities to biological targets (e.g., enzymes) .

Q. How should contradictory spectral data between synthesized batches be resolved?

Discrepancies in UV-Vis λmax or NMR shifts often arise from impurities or tautomerism. Use HPLC-MS to identify byproducts (e.g., unreacted hydrazines). Compare with single-crystal XRD data to rule out polymorphism .

Q. What role do substituent positions play in modulating its optical properties?

Ortho-substituents (e.g., o-tolyl) introduce steric hindrance, red-shifting λmax by ~20 nm compared to para-substituted analogs. This is attributed to decreased coplanarity and altered π-conjugation .

Q. How does its performance in MTT assays compare to alternative formazan derivatives?

Unlike water-soluble MTT, this compound requires DMSO for solubilization, complicating in vivo formulations. However, its higher molar absorptivity (ε ~15,000 M⁻¹cm⁻¹) improves sensitivity in low-cell-density assays .

Q. What structural insights can X-ray crystallography provide for this compound?

Single-crystal studies reveal a near-planar core with intramolecular N-H∙∙∙N hydrogen bonding (2.8–3.0 Å). The o-tolyl group twists ~51° from the central ring, influencing packing in the orthorhombic Pbca space group. This distortion affects solid-state luminescence and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.